Cas no 2227718-73-0 (rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
- 2227718-73-0
- EN300-1758709
-
- インチ: 1S/C11H10F2O2/c1-5-2-8(12)10(9(13)3-5)6-4-7(6)11(14)15/h2-3,6-7H,4H2,1H3,(H,14,15)/t6-,7-/m1/s1
- InChIKey: WMSJQOVQVZTOEQ-RNFRBKRXSA-N
- SMILES: FC1C=C(C)C=C(C=1[C@@H]1C[C@H]1C(=O)O)F
計算された属性
- 精确分子量: 212.06488588g/mol
- 同位素质量: 212.06488588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 2.2
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1758709-2.5g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1758709-0.5g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1758709-1.0g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1758709-0.05g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1758709-10g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 10g |
$5837.0 | 2023-09-20 | ||
Enamine | EN300-1758709-5.0g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-1758709-10.0g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-1758709-1g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1758709-5g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 5g |
$3935.0 | 2023-09-20 | ||
Enamine | EN300-1758709-0.25g |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
2227718-73-0 | 0.25g |
$1249.0 | 2023-09-20 |
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acidに関する追加情報
Research Brief on rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 2227718-73-0)
In recent years, the compound rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 2227718-73-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclopropane derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel anti-inflammatory and analgesic agents. The compound's distinct stereochemistry and functional groups contribute to its biological activity, making it a subject of extensive investigation.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid. One key area of research involves its role as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. Preliminary in vitro and in vivo experiments have demonstrated that this compound exhibits selective COX-2 inhibition, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. These findings suggest its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Another significant aspect of research revolves around the synthetic pathways and optimization of rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of the compound, which are essential for understanding its structure-activity relationships (SAR). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound's purity and stereochemical configuration, ensuring reproducibility in pharmacological studies.
In addition to its anti-inflammatory properties, rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has also been investigated for its potential applications in oncology. Early-stage studies indicate that the compound may modulate specific signaling pathways involved in tumor progression and metastasis. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor implicated in cancer cell survival and resistance to therapy. These findings open new avenues for the development of targeted cancer therapies.
Despite these promising results, challenges remain in the clinical translation of rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the compound's development into a viable therapeutic agent.
In conclusion, rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 2227718-73-0) represents a promising candidate for the treatment of inflammatory diseases and potentially cancer. Ongoing research efforts are expected to provide deeper insights into its mechanisms of action and therapeutic potential, paving the way for future drug development. The compound's unique structural and pharmacological properties underscore its importance in the evolving landscape of chemical biology and medicinal chemistry.
2227718-73-0 (rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid) Related Products
- 2230799-65-0(1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine)
- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)
- 2305255-40-5(4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride)
- 10270-79-8(Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride)
- 1147191-02-3(sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)
- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)
- 13073-26-2(2-Iodo-6-nitrophenol)
- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)
- 2172509-33-8(5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 1346597-74-7(Diethyl 2-4-(2,2-Dicarboethoxypropyl)phenyl-2-methyl Malonate-d3)




